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Compound of Interest

Compound Name: 5-Methoxyisoindolin-1-one

Cat. No.: B1592763

This guide provides an in-depth technical overview of 5-Methoxyisoindolin-1-one, a
heterocyclic compound of interest in medicinal chemistry and materials science. Designed for
researchers, scientists, and drug development professionals, this document synthesizes its
core molecular features, characterization data, plausible synthetic routes, and potential
applications, while maintaining a clear distinction between established data and scientifically-
grounded predictions where experimental results are not publicly available.

Molecular Structure and Physicochemical
Properties

5-Methoxyisoindolin-1-one belongs to the isoindolinone class of compounds, which are
characterized by a fused bicyclic system consisting of a benzene ring and a y-lactam ring. The
presence of a methoxy group at the 5-position of the aromatic ring significantly influences the
molecule's electronic properties and potential for intermolecular interactions.

The fundamental structure consists of an aromatic benzene ring fused to a five-membered
pyrrolidinone ring. The key functional groups are the lactam (a cyclic amide) and the methoxy
ether attached to the aromatic core.

Caption: Molecular structure of 5-Methoxyisoindolin-1-one.

Table 1: Core Physicochemical Properties of 5-Methoxyisoindolin-1-one
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Property Value Source(s)

Molecular Formula CoHoNO2

Molecular Weight 163.18 g/mol
5-methoxy-2,3-dihydroisoindol-

IUPAC Name
1-one

CAS Number 22246-66-8

Physical Form Solid

Melting Point 160-161 °C

N ) 428 °C at 760 mmHg

Boiling Point )
(Predicted)

Purity >97% (Commercially available)
Sealed in dry, room

Storage

temperature

While experimental data on lipophilicity and ionization constants are not readily available in the
literature, computational predictions are essential for early-stage drug discovery assessments.

The LogP (octanol-water partition coefficient) is a key indicator of a molecule's lipophilicity and

influences its pharmacokinetic profile, including absorption and distribution[1]. The pKa value is
critical for understanding the ionization state of the molecule at physiological pH, which affects

its solubility and ability to cross biological membranes[2]. For 5-Methoxyisoindolin-1-one, the
lactam proton is weakly acidic, and the carbonyl oxygen is a weak base.

Synthesis of 5-Methoxyisoindolin-1-one: A
Representative Pathway

While a specific, detailed protocol for the synthesis of 5-Methoxyisoindolin-1-one is not
extensively documented in peer-reviewed journals, its synthesis can be approached through
established methodologies for creating the isoindolinone scaffold[3]. A common and effective
strategy involves the cyclization of an ortho-substituted benzene derivative.
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One plausible and efficient route begins with a starting material such as methyl 2-
(bromomethyl)-5-methoxybenzoate. The intramolecular cyclization via amination with ammonia
or a protected ammonia equivalent would lead to the formation of the y-lactam ring, yielding the
desired product. This pathway is advantageous due to the availability of the starting materials

and the reliability of the cyclization step.

Gllethyl 2-(bromomethyl)-5-methoxybenzoata

. Reactants

+ Ammonia (or equivalent)
+ Solvent (e.g., THF, MeCN)
+ Base (e.g., K2CO3)

P. Conditions

Intramolecular
Nucleophilic Substitution
(Cyclization)

B. Quenching

Reaction Workup
(Filtration, Extraction)

4. Isolation

Purification
(Recrystallization or
Chromatography)

b. Final Product

(S-Methoxyisoindolin-l-ona
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Caption: Plausible synthetic workflow for 5-Methoxyisoindolin-1-one.

Experimental Protocol (Representative)

Reaction Setup: To a solution of methyl 2-(bromomethyl)-5-methoxybenzoate (1.0 eq) in a
suitable aprotic solvent such as acetonitrile or THF, add a base (e.g., potassium carbonate,
2-3 eq).

Amination/Cyclization: Add a source of ammonia (e.g., a solution of ammonia in methanol or
ammonium hydroxide) to the mixture.

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating
(e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC)
until the starting material is consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid
base and wash with the solvent. Concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with
water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Remove the solvent in vacuo. Purify the crude product by recrystallization from
a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to
afford pure 5-Methoxyisoindolin-1-one.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and

characterization of the molecular structure. Although a complete set of publicly available,

assigned spectra for this specific molecule is limited, we can predict the characteristic signals

based on its functional groups and structural analogues.

Table 2: Predicted Spectroscopic Data for 5-Methoxyisoindolin-1-one
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Technique Predicted Features Rationale
0 7.5-7.8 (d, 1H): Aromatic
proton ortho to the carbonyl ) ) )
Chemical shifts are influenced
group. & 6.8-7.0 (m, 2H): )
o ] by the electronic effects of the
Remaining two aromatic _
carbonyl, methoxy, and amide
protons. & 8.0-9.0 (br s, 1H): )
groups on the aromatic and
1H NMR Lactam N-H proton _ .
] aliphatic protons[4]. The N-H
(exchangeable with D20). & ) )
proton chemical shift can vary
4.4-4.6 (s, 2H): Methylene (- o )
significantly with solvent and
CHz2-) protons of the lactam i
. concentration.
ring. & 3.8-3.9 (s, 3H): Methoxy
(-OCHs) protons.
0 ~170: Lactam carbonyl
carbon (C=0). 6 ~160: The chemical shifts are
Aromatic carbon attached to characteristic for the respective
the methoxy group. 6 110-145:  functional groups. The
15C NMR y group group

Remaining aromatic carbons.
0 ~55: Methoxy carbon (-
OCHs). & ~45: Methylene
carbon (-CHz-).

carbonyl carbon is significantly
downfield, while the aliphatic

carbons are upfield[5].

IR Spectroscopy

~3200 cm~1 (broad): N-H
stretching vibration of the
lactam. ~1680 cm™~! (strong):
C=0 (amide | band) stretching
vibration of the lactam. ~1600,
1480 cm~1: C=C stretching
vibrations of the aromatic ring.
~1250, 1030 cm~1: C-O
stretching vibrations of the

methoxy group.

These absorption frequencies
are highly characteristic of the
functional groups present in
the molecule[6][7][8]. The
broadness of the N-H stretch is

due to hydrogen bonding.

Mass Spectrometry

m/z 163: Molecular ion peak
[M]*. m/z 134: Fragment
corresponding to the loss of -
CHO from the aromatic ring.

m/z 132: Fragment

The molecular ion peak
corresponds to the molecular
weight of the compound.
Fragmentation patterns often

involve the loss of stable
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corresponding to the loss of neutral molecules or radicals

the methoxy radical (--OCHs). from the parent ion[9][10].

Reactivity and Potential for Derivatization

The 5-Methoxyisoindolin-1-one scaffold possesses several reactive sites that can be
exploited for further chemical modification, making it a valuable intermediate in synthetic
chemistry.

¢ N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a suitable base and
subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce
substituents.

o Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the
benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, or
Friedel-Crafts reactions. These reactions would likely be directed to the positions ortho and
para to the methoxy group.

o Lactam Ring Opening: The amide bond of the lactam can be cleaved under strong acidic or
basic hydrolytic conditions.

e Reduction: The carbonyl group of the lactam can be reduced using strong reducing agents
like lithium aluminum hydride to yield the corresponding 5-methoxyisoindoline.

Applications in Research and Drug Development

The isoindolinone core is a "privileged structure” in medicinal chemistry, found in a multitude of
natural products and synthetic compounds with a wide array of biological activities[11]. While
specific pharmacological studies on 5-Methoxyisoindolin-1-one are not extensively reported,
its structural motifs suggest several potential areas of investigation.

o Scaffold for Library Synthesis: Due to its versatile reactivity, this molecule serves as an
excellent starting point for the synthesis of compound libraries for high-throughput screening.
Derivatives can be created by modifying the lactam nitrogen and the aromatic ring.

¢ Analogues of Bioactive Molecules: Many isoindolinone-containing compounds exhibit
activities such as anti-inflammatory, anticancer, and antimicrobial effects[12][13][14]. The
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introduction of a methoxy group at the 5-position can modulate the pharmacokinetic and
pharmacodynamic properties of a parent compound, potentially leading to improved efficacy
or selectivity[11]. For example, the position of a methoxy group on related indole-based
anticancer compounds has been shown to switch the mechanism of cell death from
methuosis to microtubule disruption[11].

o Probe for Target Identification: As a structurally simple yet functionalized heterocyclic
compound, it could be used in the development of chemical probes to investigate biological
pathways.

The lack of extensive biological data for 5-Methoxyisoindolin-1-one itself presents an
opportunity for novel research into its potential therapeutic applications.

Safety and Handling

As a chemical intermediate intended for research purposes, 5-Methoxyisoindolin-1-one
should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Category Information Source(s)
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H315: Causes skin irritation.

H319: Causes serious eye
Hazard Statements S

irritation. H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P305+P351+P338: IF IN

) EYES: Rinse cautiously with

Precautionary Statements )

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.
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Handling Procedures:

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses with side shields, and chemical-resistant gloves.

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.

o Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material
carefully and place it in a sealed container for disposal.

» Disposal: Dispose of the chemical and its container in accordance with local, state, and
federal regulations for chemical waste.

Conclusion

5-Methoxyisoindolin-1-one is a valuable heterocyclic compound with a well-defined molecular
structure and known physicochemical properties. While detailed experimental protocols for its
synthesis and specific biological activity data are not widely published, its structure represents
a key pharmacophore. The synthetic accessibility and potential for diverse chemical
modifications make it an attractive scaffold for medicinal chemistry campaigns and the
development of novel functional materials. The predictive spectroscopic data provided in this
guide serves as a valuable reference for researchers aiming to synthesize and characterize this
compound, paving the way for future investigations into its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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